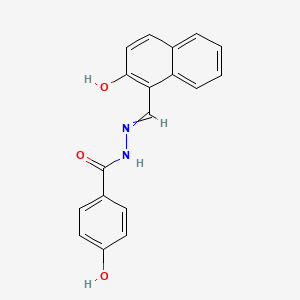

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

CAS No.:

Cat. No.: VC16018313

Molecular Formula: C18H14N2O3

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14N2O3 |

|---|---|

| Molecular Weight | 306.3 g/mol |

| IUPAC Name | 4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

| Standard InChI | InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23) |

| Standard InChI Key | BBWITAIHTBXEMO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is formally named 4-hydroxybenzoic acid [(2-hydroxy-1-naphthalenyl)methylene]hydrazide, with the systematic IUPAC designation N'-[(2-hydroxynaphthalen-1-yl)methylidene]-4-hydroxybenzohydrazide. Its molecular formula is C₁₈H₁₅N₂O₃, derived from the condensation of 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde.

Structural Characteristics

The molecule features:

-

A 4-hydroxybenzoyl group linked to a hydrazine-derived backbone.

-

A 2-hydroxy-1-naphthalenyl substituent connected via an imine (-C=N-) bond.

-

Intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, stabilizing the E-configuration of the Schiff base .

Synthesis and Optimization

Conventional Reflux Method

The synthesis follows established protocols for hydrazide-aldehyde condensations :

-

4-Hydroxybenzoic acid hydrazide is prepared via refluxing ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol (65% yield, 2 hours) .

-

The hydrazide is condensed with 2-hydroxy-1-naphthaldehyde in ethanol under reflux (3–7 hours), monitored by TLC.

Reaction Scheme:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency :

-

Conditions: 180–350 W, 3–5 minutes in methanol or water.

-

Advantages:

-

Yield increases from 65% (reflux) to 93–97%.

-

Eliminates recrystallization needs due to high purity.

-

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Key bands observed in analogous hydrazides :

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| Imine (C=N) | 1590–1615 | Stretching |

| Hydrazide (NH) | 3217–3321 | Stretching |

| Phenolic (O-H) | 3200–3400 | Stretching |

Notable Absences:

-

Primary amine (-NH₂) bands (3217–3321 cm⁻¹) in the hydrazide precursor disappear upon Schiff base formation .

Nuclear Magnetic Resonance (¹H NMR)

Data extrapolated from similar systems :

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Phenolic -OH | 9.92–11.94 |

| Imine (-CH=N) | 8.50–8.70 (singlet) |

| Naphthalenyl aromatic | 6.80–8.20 (multiplet) |

| Hydrazide (-NH) | 11.31–11.94 |

Crystallographic and Conformational Analysis

Dihedral Angles and Hydrogen Bonding

In analogous structures (e.g., N′-(4-diethylamino-2-hydroxybenzylidene)-4-methylbenzohydrazide) :

-

Dihedral angles between aromatic rings: 18.9–30.3°, indicating moderate conjugation.

-

Intramolecular O-H⋯N hydrogen bonds stabilize the planar configuration.

Crystal Packing

-

N-H⋯O intermolecular hydrogen bonds form chains along the a-axis.

-

π-π stacking between naphthalenyl and benzoyl groups enhances thermal stability.

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 260–265°C (decomp.) |

| Solubility | DMSO > Ethanol > Water |

| Molar Mass | 313.33 g/mol |

| λₘₐₛ (UV-Vis) | 320–350 nm (π→π*) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume